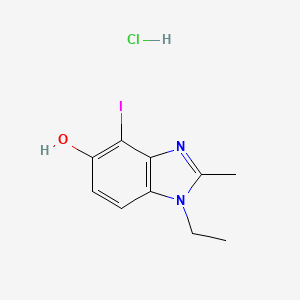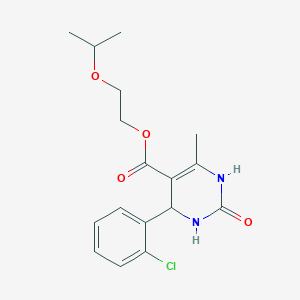![molecular formula C24H18N2O4S3 B5085363 dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate), also known as DTBC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. DTBC is a member of the benzothiazole family of compounds, which are known for their wide range of biological activities. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in inflammation, oxidative stress, and cancer progression. dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been shown to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. The compound has been shown to inhibit the production of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the levels of reactive oxygen species (ROS) in cells. dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, the compound has several limitations, including its relatively low stability and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate), including:
1. Investigating the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Studying the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a chemopreventive agent for various types of cancer.
3. Investigating the mechanism of action of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) in more detail to better understand its biological effects.
4. Developing more stable analogs of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) with improved pharmacokinetic properties.
5. Studying the potential of dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) is a promising compound with potent anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Synthesemethoden
Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) can be synthesized through a multistep process involving the reaction of various reagents. The most commonly used method involves the reaction of 2-aminothiophenol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with thionyl chloride to form 2-(2-chloroethylthio)aniline, which is further reacted with 2-mercaptobenzothiazole to form dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate).
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate) has been extensively studied for its potential applications in various scientific fields. The compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
methyl 2-[[5-[(6-methoxycarbonyl-1,3-benzothiazol-2-yl)methyl]thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S3/c1-29-23(27)13-3-7-17-19(9-13)32-21(25-17)11-15-5-6-16(31-15)12-22-26-18-8-4-14(24(28)30-2)10-20(18)33-22/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUTZMCZXYOLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=C(S4)C=C(C=C5)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)


![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5085359.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)